1-Bromo-4-[(4-chlorophenyl)methyl]benzene
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Overview
Description
1-(4-Bromobenzyl)-4-chlorobenzene is an organic compound characterized by a benzene ring substituted with a bromine atom at the 4-position and a benzyl group attached to the 1-position, which itself is substituted with a chlorine atom at the 4-position. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Bromobenzyl)-4-chlorobenzene can be synthesized through several methods, including:
Bromination and Chlorination: Starting with benzene, sequential bromination and chlorination reactions can be employed to introduce the bromine and chlorine atoms at the desired positions.
Cross-Coupling Reactions: Techniques such as the Suzuki-Miyaura cross-coupling reaction can be used to couple a 4-bromobenzyl halide with a 4-chlorobenzene derivative in the presence of a palladium catalyst.
Industrial Production Methods: In an industrial setting, large-scale synthesis of 1-(4-Bromobenzyl)-4-chlorobenzene typically involves optimized reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromobenzyl)-4-chlorobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding hydrocarbon derivatives.
Substitution Reactions: Electrophilic and nucleophilic substitution reactions can occur at the bromine and chlorine sites, respectively.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution Reactions: Typical reagents include nucleophiles like sodium hydroxide (NaOH) and electrophiles like sulfuric acid (H₂SO₄).
Major Products Formed:
Oxidation Products: 4-Bromobenzyl alcohol, 4-bromobenzaldehyde, and 4-bromobenzoic acid.
Reduction Products: 4-Bromobenzyl chloride and 4-chlorobenzyl chloride.
Substitution Products: Various substituted benzene derivatives depending on the reagents used.
Scientific Research Applications
1-(4-Bromobenzyl)-4-chlorobenzene is utilized in several scientific research fields:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Medicine: It is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: The compound is employed in the production of dyes, pigments, and other chemical intermediates.
Mechanism of Action
1-(4-Bromobenzyl)-4-chlorobenzene is similar to other halogenated benzene derivatives, such as 1-(4-bromobenzyl)-2-chlorobenzene and 1-(4-chlorobenzyl)-2-bromobenzene. These compounds differ in the positions of the halogen atoms, which can influence their chemical reactivity and biological activity. The uniqueness of 1-(4-Bromobenzyl)-4-chlorobenzene lies in its specific substitution pattern, which affects its physical and chemical properties.
Comparison with Similar Compounds
1-(4-Bromobenzyl)-2-chlorobenzene
1-(4-Chlorobenzyl)-2-bromobenzene
1-(4-Bromobenzyl)-3-chlorobenzene
1-(4-Chlorobenzyl)-3-bromobenzene
This comprehensive overview provides a detailed understanding of 1-(4-Bromobenzyl)-4-chlorobenzene, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
30203-84-0 |
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Molecular Formula |
C13H10BrCl |
Molecular Weight |
281.57 g/mol |
IUPAC Name |
1-bromo-4-[(4-chlorophenyl)methyl]benzene |
InChI |
InChI=1S/C13H10BrCl/c14-12-5-1-10(2-6-12)9-11-3-7-13(15)8-4-11/h1-8H,9H2 |
InChI Key |
OBOCHBYNINNMQI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC=C(C=C2)Br)Cl |
Origin of Product |
United States |
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